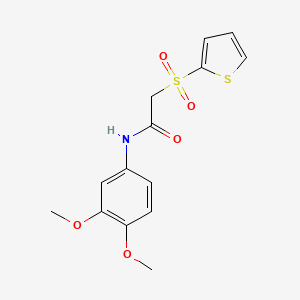

N-(3,4-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-thiophen-2-ylsulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S2/c1-19-11-6-5-10(8-12(11)20-2)15-13(16)9-22(17,18)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXIINHSJDSOLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyaniline and thiophene-2-sulfonyl chloride.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, under basic conditions using a base like triethylamine.

Procedure: The 3,4-dimethoxyaniline is reacted with thiophene-2-sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then acylated with chloroacetic acid or its derivatives to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.

Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular components.

Comparison with Similar Compounds

Key Observations :

- Thiophene vs. pyrimidine/pyridine (Epirimil): Thiophene’s smaller aromatic system may reduce steric hindrance in target binding but limit π-π interactions compared to pyrimidine .

- Benzothiazole-sulfanyl () introduces a fused heterocycle, enhancing rigidity and metabolic stability .

Pharmacological Activity and Target Profiles

Notable Differences:

- Epirimil’s thioether-pyrimidine scaffold confers sodium channel modulation, whereas the target compound’s sulfonyl-thiophene may favor alternative targets like COX-2 or viral proteases.

ADMET Properties and Drug-Likeness

ADMET profiles of analogs highlight critical trends:

Analysis :

- The target compound’s sulfonyl group likely reduces blood-brain barrier (BBB) penetration compared to Epirimil’s thioether, limiting CNS applications unless paired with prodrug strategies.

- Rip-B ’s simpler structure (benzamide) results in superior solubility and bioavailability, emphasizing the trade-off between structural complexity and pharmacokinetics .

Challenges :

- Introducing the sulfonyl group typically requires oxidation of a thiol precursor or direct sulfonylation, which may involve harsh reagents (e.g., H₂O₂/AcOH) .

- Epirimil’s synthesis employs Lawesson reagent for sulfur incorporation, a method that might be adapted for the target compound with modifications .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiophene ring and a dimethoxyphenyl group, which are known to enhance biological activity through various mechanisms. The synthesis typically involves the reaction of 3,4-dimethoxyphenylacetic acid with thiophenesulfonyl chloride under basic conditions to yield the desired acetamide derivative.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing thiophene and sulfonamide groups have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.03 to 0.25 µg/mL, indicating potent antibacterial effects .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.03 | S. aureus |

| Compound B | 0.25 | E. coli |

| This compound | TBD | TBD |

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models. These effects are likely mediated through the inhibition of specific signaling pathways involved in the inflammatory response .

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The IC50 values for cytotoxicity against various cancer cell lines are reported to be in the micromolar range, suggesting a significant potential for further development as an anticancer agent .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific protein targets involved in cell signaling pathways related to inflammation and cancer progression. Molecular docking studies have suggested favorable binding interactions with key enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B), which plays a role in insulin signaling and cancer cell proliferation .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives similar to this compound against clinical isolates of S. aureus. The results indicated that modifications to the thiophene ring significantly enhanced antibacterial potency.

- Case Study on Anti-inflammatory Effects : Another study investigated the anti-inflammatory potential using a murine model of acute inflammation. Treatment with the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.